molecular formula C17H22N4O2S B11170275 4-(butanoylamino)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide

4-(butanoylamino)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11170275
M. Wt: 346.4 g/mol
InChI Key: QLZDIHLLLKFDJN-UHFFFAOYSA-N
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Description

4-(butanoylamino)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a butanoylamino group and a 5-tert-butyl-1,3,4-thiadiazol-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butanoylamino)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the tert-butyl group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.

    Coupling with benzamide: The thiadiazole derivative is then coupled with a benzamide derivative using coupling reagents such as carbodiimides.

    Attachment of the butanoylamino group: The final step involves the acylation of the amino group with butanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be common to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(butanoylamino)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-(butanoylamino)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(butanoylamino)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H22N4O2S

Molecular Weight

346.4 g/mol

IUPAC Name

4-(butanoylamino)-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C17H22N4O2S/c1-5-6-13(22)18-12-9-7-11(8-10-12)14(23)19-16-21-20-15(24-16)17(2,3)4/h7-10H,5-6H2,1-4H3,(H,18,22)(H,19,21,23)

InChI Key

QLZDIHLLLKFDJN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(C)(C)C

Origin of Product

United States

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